![molecular formula C13H14ClF3N4OS B2436969 5-(4-(2,2,2-Trifluorethyl)piperazin-1-yl)methanoylbenzo[c][1,2,5]thiadiazol-5-yl-hydrochlorid CAS No. 1421532-50-4](/img/structure/B2436969.png)

5-(4-(2,2,2-Trifluorethyl)piperazin-1-yl)methanoylbenzo[c][1,2,5]thiadiazol-5-yl-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

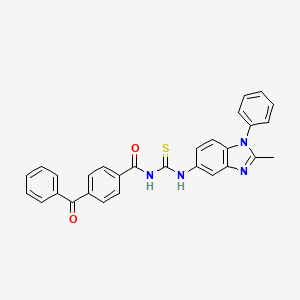

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N4OS and its molecular weight is 366.79. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Der BTZ-Baustein fungiert als robuster Elektronenakzeptor in organischen Photovoltaikzellen (OPVs). Forscher haben seine Integration in D–A-Systeme (Donor–Akzeptor) untersucht, wobei er die Ladungstrennung verstärkt und eine effiziente Energieumwandlung ermöglicht .

- Forscher haben BTZ-basierte Verbindungen für die Abbildung von Lipidtröpfchen, Mitochondrien und Plasmamembranen eingesetzt .

- Die Photoredoxkatalyse, bei der Licht als „spurloses“ Reagenz verwendet wird, hat an Bedeutung gewonnen. BTZ-basierte Photokatalysatoren könnten nachhaltige Alternativen zu Katalysatoren auf Basis von Edelmetallen bieten .

- Diese Materialien finden Anwendung in organischen Dünnschichttransistoren (OTFTs), organischen Photovoltaikzellen (OPVs) und Leuchtdioden (LEDs) .

- 4,7-Dibrombenzo[c][1,2,5]thiadiazol, ein Derivat von BTZ, wurde in Kreuzkupplungsreaktionen zur Herstellung entsprechender Polymere eingesetzt .

Photovoltaik und organische Solarzellen

Fluoreszenzsensoren und Bioimaging-Sonden

Photokatalyse und nachhaltige Chemie

Funktionelle Halbleiterpolymere und Dünnschichttransistoren

Kreuzkupplungsreaktionen und Polymersynthese

Direkter Zugang zu unsymmetrisch substituierten BTZ-Derivaten

Zusammenfassend lässt sich sagen, dass BTZ und seine Derivate in verschiedenen Bereichen vielversprechend sind, von der Umwandlung von Sonnenenergie bis hin zur Bioimaging und nachhaltigen Katalyse. Forscher untersuchen weiterhin ihr Potenzial mit dem Ziel, neue Anwendungen zu erschließen und das wissenschaftliche Verständnis zu erweitern . 🌟

Wirkmechanismus

Target of Action

Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand .

Biochemical Pathways

Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets .

Pharmacokinetics

Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors .

Result of Action

Similar compounds have shown activity comparable to that of cisplatin in huh-7 cells .

Action Environment

The storage temperature for similar compounds is typically 2-8°c, suggesting that temperature could influence the stability of the compound .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some thiadiazole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2 .

Cellular Effects

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Molecular Mechanism

It is known that compounds with similar structures can interact with biomolecules through both energy and electron transfer processes .

Temporal Effects in Laboratory Settings

It is known that compounds with similar structures can be used in Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Metabolic Pathways

Compounds with similar structures have been found to participate in aromatic nucleophilic substitution reactions and in Suzuki–Miyaura and Stille palladium-catalyzed cross-coupling reactions .

Transport and Distribution

It is known that compounds with similar structures can form ground-state fluorescence-quenched complexes due to the electrostatic interactions between the hydroxyl group of the compound and the Lewis basic N-donor sites of the ligand .

Subcellular Localization

Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNXNGHXOQVGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)

![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)

![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)

![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)

![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)